

"Methyl 5-chloro-5-oxopentanoate" chemical properties and structure

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Compound of Interest

Compound Name: **Methyl 5-chloro-5-oxopentanoate**

Cat. No.: **B052102**

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An In-depth Technical Guide to **Methyl 5-chloro-5-oxopentanoate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chloro-5-oxopentanoate, also known by synonyms such as 4-(carbomethoxy)butanoyl chloride and glutaric acid monomethyl ester chloride, is a bifunctional organic compound of significant interest in organic synthesis.^[1] Its structure incorporates both a methyl ester and a reactive acyl chloride, enabling selective and sequential chemical transformations.^[1] This dual functionality makes it a valuable intermediate for the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.^[1] This document provides a comprehensive overview of its chemical properties, structure, and synthetic applications.

Chemical Structure and Identification

The fundamental structure of **Methyl 5-chloro-5-oxopentanoate** consists of a five-carbon pentanoate backbone. One terminus is functionalized as a methyl ester, while the other is an acyl chloride.

Chemical Structure and Identifiers

| Key Identifiers | |
|-------------------|--------------------------------|
| CAS Number | 1501-26-4 |
| Molecular Formula | C6H9ClO3 |
| Molecular Weight | 164.59 g/mol |
| SMILES | <chem>COC(=O)CCCC(=O)Cl</chem> |
| InChIKey | JCAZSWWHFJVFP-P-UHFFFAOYSA-N |

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Caption: Structure and key chemical identifiers for **Methyl 5-chloro-5-oxopentanoate**.

Physicochemical Properties

Methyl 5-chloro-5-oxopentanoate is typically a colorless to pale yellow liquid.^[1] It is soluble in common organic solvents like ethanol and acetone but reacts with water.^{[1][2]}

| Property | Value | Reference(s) |
|---------------------|---|---|
| IUPAC Name | methyl 5-chloro-5-oxopentanoate | [1] [3] |
| CAS Number | 1501-26-4 | [1] [2] [3] [4] |
| Molecular Formula | C ₆ H ₉ ClO ₃ | [1] [3] [4] |
| Molecular Weight | 164.59 g/mol | [1] [2] [3] [4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | ~174 °C / 110 °C @ 17 mm Hg | [1] [2] |
| Density | ~1.14 g/cm ³ / 1.191 g/mL at 25 °C | [1] [2] |
| Refractive Index | 1.445 | [2] |
| Flash Point | 180 °F | [2] |
| Solubility | Soluble in ethanol and acetone; reacts with water | [1] [2] |
| Storage Temperature | 2-8°C, under an inert atmosphere | [2] [4] |

Synthesis Protocols

The primary and most classical method for synthesizing **Methyl 5-chloro-5-oxopentanoate** is through the chlorination of its precursor, glutaric acid monomethyl ester.

Experimental Protocol: Chlorination of Glutaric Acid Monomethyl Ester

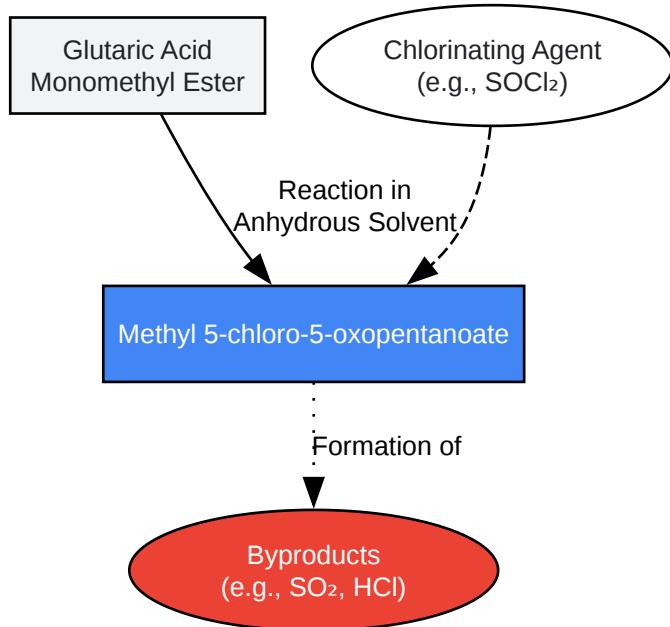
This protocol is a general representation of the primary synthesis method.[\[1\]](#)

- Reagents and Solvents:

- Glutaric acid monomethyl ester

- Chlorinating agent (e.g., thionyl chloride (SOCl_2), oxalyl chloride ($(\text{COCl})_2$))
- Anhydrous aprotic solvent (e.g., dichloromethane (DCM), chloroform)
- Catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride.
- Procedure: a. In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve glutaric acid monomethyl ester in the anhydrous solvent. b. Cool the solution in an ice bath. c. Slowly add the chlorinating agent (e.g., 1.1 to 1.5 equivalents of thionyl chloride) to the stirred solution. If using oxalyl chloride, add a catalytic amount of DMF first. d. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. e. Monitor the reaction progress by techniques such as TLC or IR spectroscopy (disappearance of the carboxylic acid O-H stretch). f. Once the reaction is complete, cool the mixture to room temperature. g. Remove the excess solvent and volatile byproducts under reduced pressure using a rotary evaporator. h. The crude product, **Methyl 5-chloro-5-oxopentanoate**, can be purified by vacuum distillation.

Synthesis of Methyl 5-chloro-5-oxopentanoate



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Caption: Primary synthesis route for **Methyl 5-chloro-5-oxopentanoate**.

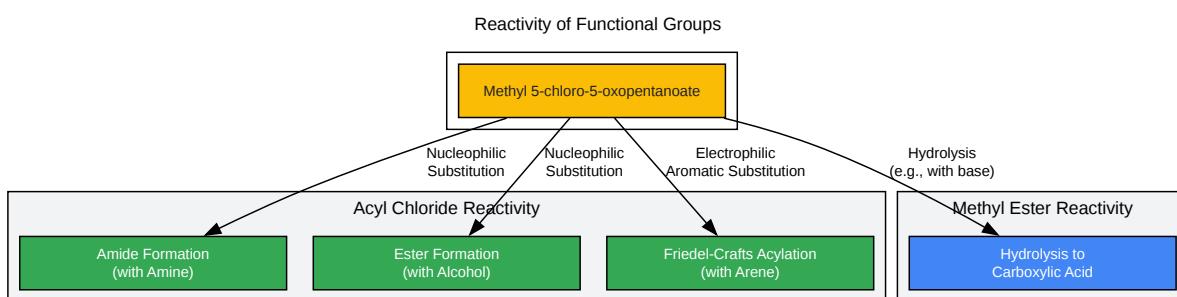
Reactivity and Applications

The synthetic utility of **Methyl 5-chloro-5-oxopentanoate** stems from the differential reactivity of its two functional groups. The acyl chloride is highly electrophilic and readily undergoes nucleophilic acyl substitution, while the methyl ester is comparatively less reactive.[1] This allows for selective reactions at the acyl chloride position without affecting the ester.

Key Reactions:

- Amidation: Reacts with primary or secondary amines to form amides.
- Esterification: Reacts with alcohols to form new esters.
- Friedel-Crafts Acylation: Acts as an acylating agent for aromatic compounds in the presence of a Lewis acid catalyst.

The methyl ester group can be subsequently hydrolyzed or transesterified under different reaction conditions, providing orthogonal reactivity.[1] This bifunctionality makes it a key building block in the synthesis of pharmaceuticals and other complex organic molecules.[1]



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Caption: General reaction pathways for **Methyl 5-chloro-5-oxopentanoate**.

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